molecular formula C26H23ClN2O4 B10934345 methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10934345
M. Wt: 462.9 g/mol
InChI Key: PVRBQDHDNCVHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with chloro and methoxy groups, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring with chloro and methoxy substitutions, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

methyl 3-[[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C26H23ClN2O4/c1-31-21-13-6-4-11-19(21)24-23(27)25(20-12-5-7-14-22(20)32-2)29(28-24)16-17-9-8-10-18(15-17)26(30)33-3/h4-15H,16H2,1-3H3

InChI Key

PVRBQDHDNCVHIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC=CC=C4OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.